1-Boc-4-methylpiperazine

Lipophilicity ADME CNS Drug Design

1-Boc-4-methylpiperazine (CAS 53788-49-1) is a heterocyclic building block composed of a piperazine core bearing a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a methyl substituent at the N4 position. It serves as a protected N-methylpiperazine synthon, widely employed in medicinal chemistry for the construction of kinase inhibitors, FAAH inhibitors, and other CNS-penetrant drug candidates.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 53788-49-1
Cat. No. B023269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-methylpiperazine
CAS53788-49-1
Synonyms4-Methyl-1-piperazinecarboxylic Acid 1,1-Dimethylethyl Ester;  1-Methyl-4-(tert-butoxycarbonyl)piperazine;  4-Methylpiperazine-1-carboxylic Acid tert-Butyl Ester; 
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3
InChIKeyCJDYFMIDIQXELO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-methylpiperazine (CAS 53788-49-1): Baseline Identity and Regulatory-Ready Procurement Profile


1-Boc-4-methylpiperazine (CAS 53788-49-1) is a heterocyclic building block composed of a piperazine core bearing a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a methyl substituent at the N4 position [1]. It serves as a protected N-methylpiperazine synthon, widely employed in medicinal chemistry for the construction of kinase inhibitors, FAAH inhibitors, and other CNS-penetrant drug candidates [2]. Commercially, this intermediate is offered as a colorless oil or liquid with a molecular weight of 200.28 g/mol, density of 1.023 g/cm³, and a typical supplier purity of 97–98% .

Why 1-Boc-4-methylpiperazine Cannot Be Readily Replaced by Unprotected or Non-Methylated Piperazine Analogs


In lead optimization campaigns, simple piperazine substitution (e.g., replacing 1-Boc-4-methylpiperazine with 1-Boc-piperazine or N-methylpiperazine) is rarely permissible without measurable consequence. The methyl group at N4 confers a quantifiable increase in lipophilicity (LogP 1.59 vs. ~0.55 for 1-Boc-piperazine) that directly alters membrane permeability and target engagement . The Boc group at N1 imposes orthogonal protection: it remains stable under basic and nucleophilic conditions, yet it is cleaved with TFA to expose the free amine for subsequent coupling [1]. Using an unprotected analog like 4-methylpiperazine eliminates this synthetic control entirely and introduces an unshielded secondary amine that may participate in unwanted side reactions .

Quantitative Differentiators for 1-Boc-4-methylpiperazine (CAS 53788-49-1) vs. Closest Analogs


Lipophilicity (LogP) as a Measurable Differentiator: 1-Boc-4-methylpiperazine vs. 1-Boc-piperazine

The N4-methyl group in 1-Boc-4-methylpiperazine elevates its computed LogP by approximately 1.0 unit relative to 1-Boc-piperazine, which lacks the methyl substituent. This increase in lipophilicity directly impacts blood-brain barrier permeability and membrane partitioning behavior .

Lipophilicity ADME CNS Drug Design

Orthogonal Protection Stability: 1-Boc-4-methylpiperazine vs. 4-Methylpiperazine

1-Boc-4-methylpiperazine contains a Boc-protected amine that is stable under basic and nucleophilic conditions, yet it is quantitatively removed with trifluoroacetic acid (TFA). In contrast, 4-methylpiperazine possesses an unprotected secondary amine that may undergo undesired alkylation or acylation during multi-step sequences, reducing overall yield and requiring additional purification .

Protecting Group Strategy Synthetic Efficiency Peptide Coupling

Molecular Weight and Density Differentials: Impact on Solid-Phase Synthesis and Purification

1-Boc-4-methylpiperazine (MW = 200.28 g/mol) is approximately 14 Da heavier than 1-Boc-piperazine (MW = 186.25 g/mol). While this mass difference appears modest, it translates to a measurable density increase (1.023 g/cm³ vs. 1.03 g/cm³ for 1-Boc-piperazine) and a higher boiling point (254.8 °C vs. ~200 °C), which can influence evaporation rates during workup and the choice of purification methods such as distillation or chromatography [1].

Solid-Phase Synthesis Purification Scale-up

Commercial Purity and Supplier Reproducibility: A Procurement-Centric Metric

Multiple reputable vendors (AchemBlock, Fluorochem, Carl Roth) report consistent minimum purities for 1-Boc-4-methylpiperazine: 97–98% by HPLC or GC [1]. In contrast, 4-methylpiperazine is often listed at 98.5% by GC [2], but its unprotected nature makes it more susceptible to oxidation and amine degradation during storage, potentially lowering effective purity over time. The Boc-protected derivative exhibits greater long-term stability when stored at 2–8 °C, minimizing batch-to-batch variability in sensitive medicinal chemistry assays .

Procurement Quality Control Reproducibility

Reactivity in Lithiation/Trapping: N-Boc-N′-methylpiperazine Exhibits Low Reactivity

A study on the lithiation/trapping of N-Boc piperazines reported that N-Boc-N′-methyl piperazine (1-Boc-4-methylpiperazine) was unsuccessfully trapped with Me3SiCl, reminiscent of earlier results by van Maarseveen et al. [1]. This suggests that the N4-methyl group sterically or electronically deactivates the α-position to lithiation, a property that must be accounted for when designing synthetic routes.

C-H Functionalization Lithiation Piperazine Derivatization

Boiling Point and Flash Point: Safety and Handling Implications at Scale

1-Boc-4-methylpiperazine exhibits a predicted boiling point of 254.8 °C and a flash point of 107.9 °C . In contrast, unprotected 4-methylpiperazine boils at only 138 °C with a flash point of 42 °C [1]. The significantly lower volatility and higher flash point of the Boc-protected derivative reduce inhalation risk and fire hazard during large-scale handling.

Process Safety Scale-up Thermal Stability

Where 1-Boc-4-methylpiperazine (CAS 53788-49-1) Delivers Measurable Advantage: Key Application Scenarios


Synthesis of CNS-Penetrant Kinase Inhibitors Requiring Balanced Lipophilicity

Medicinal chemistry programs targeting brain-penetrant kinase inhibitors (e.g., PI3K, BTK) often utilize 1-Boc-4-methylpiperazine as a key intermediate. The N4-methyl group elevates LogP by ~1.0 unit relative to 1-Boc-piperazine, a shift that enhances blood-brain barrier permeability without resorting to more lipophilic (and potentially toxic) structural modifications . The Boc group allows for late-stage amine unveiling and conjugation with warheads or solubilizing groups [1].

FAAH Inhibitor Development for Inflammatory and Neuropathic Pain

Several piperazine-1-carboxamide derivatives derived from 1-Boc-4-methylpiperazine have been reported as potent fatty acid amide hydrolase (FAAH) inhibitors . The compound serves as a protected precursor to N-methylpiperazine carboxamides, which have demonstrated dose-dependent analgesic effects in animal models of inflammatory and neuropathic pain [1]. Using the Boc-protected form ensures that the methyl group remains intact throughout the synthetic sequence, preserving the pharmacophore's activity.

Process-Scale Synthesis Where Volatility and Flash Point Matter

For process chemists scaling reactions beyond the gram scale, the higher boiling point (254.8 °C) and flash point (107.9 °C) of 1-Boc-4-methylpiperazine offer a tangible safety advantage over 4-methylpiperazine (BP 138 °C, FP 42 °C) . This reduces vapor exposure and fire risk, making it a more suitable intermediate for kilo-lab and pilot-plant campaigns [1].

Orthogonal Protection for Iterative Functionalization of Piperazine Scaffolds

In multi-step syntheses of complex heterocycles (e.g., quinoline-pyrimidine hybrids or PROTAC linkers), the Boc group of 1-Boc-4-methylpiperazine remains inert under basic and nucleophilic conditions, allowing chemists to functionalize other positions on the molecule without disturbing the N-methylpiperazine moiety . Deprotection with TFA then releases the secondary amine for final coupling steps, a workflow that is not possible with unprotected 4-methylpiperazine [1].

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